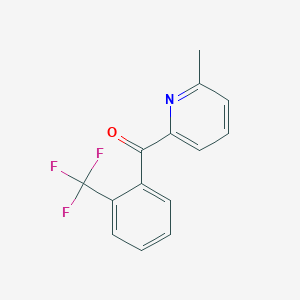

6-Metil-2-(2-trifluorometilbenzoil)piridina

Descripción general

Descripción

6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine is a chemical compound belonging to the pyridine family. It is characterized by its unique chemical structure, which includes a trifluoromethyl group attached to a benzoyl moiety, and a methyl group attached to the pyridine ring . This compound is commonly used in various fields of scientific research due to its distinctive properties and biological activity.

Aplicaciones Científicas De Investigación

6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine is utilized in various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine typically involves the reaction of 2-trifluoromethylbenzoyl chloride with 6-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Mecanismo De Acción

The mechanism of action of 6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Trifluoromethylbenzoyl)pyridine: Lacks the methyl group on the pyridine ring.

6-Methyl-2-benzoylpyridine: Lacks the trifluoromethyl group on the benzoyl moiety.

2-(2-Trifluoromethylphenyl)pyridine: Lacks the carbonyl group in the benzoyl moiety

Uniqueness

6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine is unique due to the presence of both the trifluoromethyl group and the methyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methyl group influences its reactivity and interaction with molecular targets .

Actividad Biológica

6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine is a pyridine derivative that has garnered interest due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and a benzoyl moiety, has been studied for its interactions with various biological targets, including enzymes and receptors. The following sections will explore the synthesis, biological evaluation, mechanisms of action, and case studies related to this compound.

The biological activity of 6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine is primarily attributed to its ability to interact with specific molecular targets. Research suggests that it may act as an inhibitor for certain enzymes or receptors involved in critical biological pathways. For instance, its structural similarity to known inhibitors suggests that it could modulate signaling pathways associated with cancer cell proliferation.

Anticancer Properties

Recent studies have indicated that 6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine exhibits significant anticancer activity. In vitro assays conducted on various cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell growth. A notable study reported an IC50 value of approximately 10 µM against HeLa cells, indicating potent cytotoxic effects.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For instance, it has shown promising results as an inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. The inhibition profile indicates that it may selectively target PDE4, which is implicated in inflammation and cancer progression.

Case Studies

-

Study on Anticancer Activity :

A study published in the Journal of Medicinal Chemistry evaluated the effects of various pyridine derivatives on prostate cancer cells. The results showed that 6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine significantly inhibited the androgen receptor activity, leading to reduced prostate-specific antigen (PSA) levels in treated cells . -

Mechanistic Insights :

Another investigation focused on the mechanistic aspects of this compound's action. It was found that treatment with 6-Methyl-2-(2-trifluoromethylbenzoyl)pyridine resulted in increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress leading to apoptosis in cancer cells .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | HeLa Cells | 10 | Induction of apoptosis |

| Enzyme Inhibition | PDE4 | Not specified | Selective inhibition |

| Androgen Receptor Modulation | Prostate Cancer Cells (LNCaP) | 5 | Decreased PSA levels |

Propiedades

IUPAC Name |

(6-methylpyridin-2-yl)-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-9-5-4-8-12(18-9)13(19)10-6-2-3-7-11(10)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJZHTPIRUFRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401193044 | |

| Record name | (6-Methyl-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401193044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-88-5 | |

| Record name | (6-Methyl-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methyl-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401193044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.